molecular formula C10H10O2 B14909266 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol

4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol

Cat. No.: B14909266
M. Wt: 162.18 g/mol
InChI Key: DCYXPTOAKGAXAI-UHFFFAOYSA-N
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Description

4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of a hydroxyl group (-OH) attached to a phenol ring, along with a propynyl group (-C≡C-CH2OH) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenol (m-cresol) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or high-performance liquid chromatography (HPLC) are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-(3-oxoprop-1-yn-1-yl)-3-methylphenol.

    Reduction: Formation of 4-(3-hydroxyprop-1-en-1-yl)-3-methylphenol or 4-(3-hydroxypropyl)-3-methylphenol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyprop-1-yn-1-yl)phenol: Lacks the methyl group, resulting in different chemical and biological properties.

    4-(3-Hydroxyprop-1-en-1-yl)-3-methylphenol: Contains a double bond instead of a triple bond in the propynyl group, affecting its reactivity.

    4-(3-Hydroxypropyl)-3-methylphenol: Contains a single bond in the propyl group, leading to different physical and chemical characteristics.

Uniqueness

4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol is unique due to the presence of both a hydroxyl group and a propynyl group on the phenol ring

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-(3-hydroxyprop-1-ynyl)-3-methylphenol

InChI

InChI=1S/C10H10O2/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7,11-12H,6H2,1H3

InChI Key

DCYXPTOAKGAXAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C#CCO

Origin of Product

United States

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